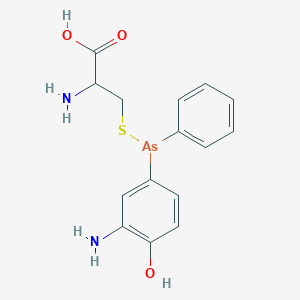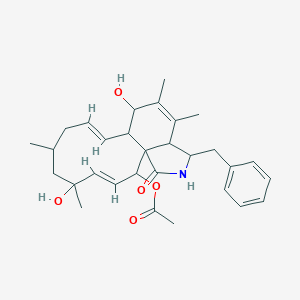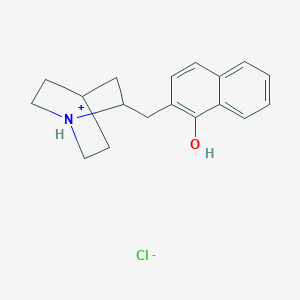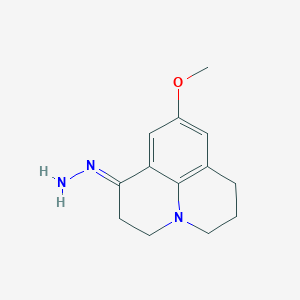
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of specific enzymes and signaling pathways. It has also been suggested that the compound may induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, the compound has been shown to have a neuroprotective effect in animal models of neurological disorders.
実験室実験の利点と制限
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify. Another advantage is that it exhibits significant anti-inflammatory and anti-tumor properties, making it a promising compound for further study. However, one limitation is that the mechanism of action of the compound is not fully understood, making it difficult to optimize its use. Another limitation is that the compound has not yet been studied extensively in human clinical trials, making it difficult to determine its potential as a therapeutic agent.
将来の方向性
There are several future directions for further research on 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone. One direction is to further study the mechanism of action of the compound, in order to optimize its use as a therapeutic agent. Another direction is to study the compound in human clinical trials, in order to determine its potential as a treatment for various diseases. Additionally, future research could focus on synthesizing derivatives of the compound, in order to improve its efficacy and reduce its toxicity. Finally, further research could focus on studying the compound's potential as an anti-viral and anti-bacterial agent.
合成法
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone is synthesized through a specific method that involves the reaction of 2,3,6,7-tetrahydro-9-methoxy-1H-benzo[ij]quinolizin-1-one with hydrazine hydrate. The reaction takes place in ethanol and requires reflux for several hours. The resulting product is then purified through recrystallization using a suitable solvent. This method has been optimized to obtain a high yield of the desired product.
科学的研究の応用
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone has been studied extensively for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, it has been studied for its potential as an anti-viral and anti-bacterial agent. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
101077-34-3 |
|---|---|
製品名 |
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone |
分子式 |
C43H67N9O13 |
分子量 |
231.29 g/mol |
IUPAC名 |
(E)-(7-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylidene)hydrazine |
InChI |
InChI=1S/C13H17N3O/c1-17-10-7-9-3-2-5-16-6-4-12(15-14)11(8-10)13(9)16/h7-8H,2-6,14H2,1H3/b15-12+ |
InChIキー |
CJVBLSITOSCWPE-NTCAYCPXSA-N |
異性体SMILES |
COC1=CC2=C3C(=C1)/C(=N/N)/CCN3CCC2 |
SMILES |
COC1=CC2=C3C(=C1)C(=NN)CCN3CCC2 |
正規SMILES |
COC1=CC2=C3C(=C1)C(=NN)CCN3CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
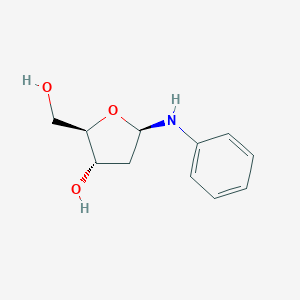
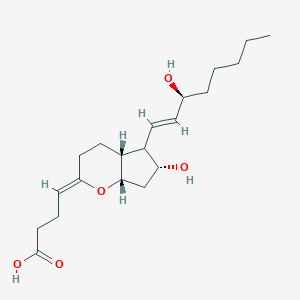
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
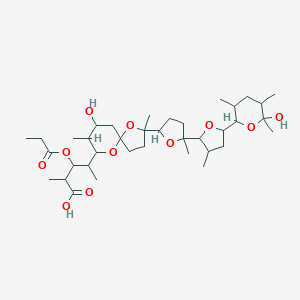
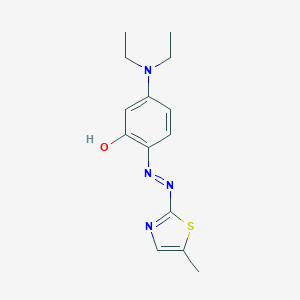

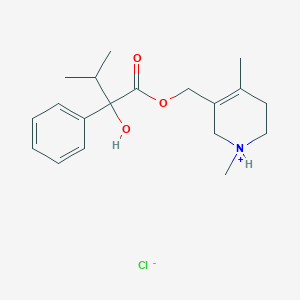

![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)
